- Copper perchlorate: Efficient acetylation catalyst under solvent free conditionsJournal of Molecular Catalysis A: Chemical, 2006, 255(1-2), 275-282,
Cas no 934-87-2 (S-Phenyl thioacetate)

S-Phenyl thioacetate structure
Produktname:S-Phenyl thioacetate
S-Phenyl thioacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- S-Phenyl thioacetate
- S-phenyl ethanethioate
- Thioacetic Acid S-Phenyl Ester
- Acetic acid, thio-, S-phenyl ester (6CI, 7CI, 8CI)
- Benzenethiol, acetate (5CI)
- 1-(Phenylsulfanyl)ethan-1-one
- Phenyl thioacetate
- Phenyl thiolacetate
- Thiophenyl acetate
- THIACETIC ACID, S-PHENYL ESTER
- T0849
- Ethanethioic acid, S-phenyl ester
- EINECS 213-294-2
- UNII-L1K5I18NJ8
- AI3-15532
- L1K5I18NJ8
- 934-87-2
- S-PHENYLTHIOACETATE
- BENZENETHIOL, ACETATE
- AKOS015840643
- BRN 1858641
- S-Phenyl ethanethioate #
- 1-phenylsulfanylethanone
- DTXSID00239419
- H12050
- ACETIC ACID, THIO-, S-PHENYL ESTER
- J-524283
- 4-06-00-01522 (Beilstein Handbook Reference)
- S-Phenyl thioacetate, 98%
- MFCD00008752
- WBISVCLTLBMTDS-UHFFFAOYSA-
- BS-23840
- SCHEMBL342299
- ethanethioic acid S-phenyl ester
- InChI=1/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
- NS00039567
-
- MDL: MFCD00008752
- Inchi: 1S/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
- InChI-Schlüssel: WBISVCLTLBMTDS-UHFFFAOYSA-N
- Lächelt: O=C(C)SC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 152.03000
- Monoisotopenmasse: 152.02958605g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 2
- Komplexität: 116
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Oberflächenladung: 0
- Topologische Polaroberfläche: 17.1
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.124 g/mL at 25 °C(lit.)
- Siedepunkt: 230°C
- Flammpunkt: Fahrenheit: 174.2° f< br / >Celsius: 79° C< br / >
- Brechungsindex: n20/D 1.57(lit.)
- PSA: 42.37000
- LogP: 2.32520
- Löslichkeit: Nicht bestimmt
S-Phenyl thioacetate Sicherheitsinformationen
- Prompt:Warnung
- Gefahrenhinweis: H227-H303
- Warnhinweis: P210-P280-P312-P403+P235-P501
- Transportnummer gefährlicher Stoffe:UN 3334
- WGK Deutschland:2
- RTECS:AJ7559000
- Lagerzustand:2-8°C
S-Phenyl thioacetate Zolldaten
- HS-CODE:2930909090
- Zolldaten:
China Zollkodex:
2930909090Übersicht:
299090990. Andere organische Schwefelverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
299090990. andere Schwefelorganische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
S-Phenyl thioacetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S31340-25g |
S-Phenyl ethanethioate |
934-87-2 | 25g |
¥348.0 | 2021-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236697-25 g |
S-Phenyl thioacetate, |
934-87-2 | ≥97% | 25g |
¥684.00 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 183172-25G |
S-Phenyl thioacetate |
934-87-2 | 25g |
¥2169.97 | 2023-12-10 | ||
abcr | AB142451-25 ml |
S-Phenyl thioacetate, 98%; . |
934-87-2 | 98% | 25 ml |
€192.00 | 2023-09-17 | |
A2B Chem LLC | AB79185-1g |
S-Phenyl thioacetate |
934-87-2 | 97% | 1g |
$12.00 | 2024-07-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101831-100g |
S-Phenyl thioacetate |
934-87-2 | 98% | 100g |
¥1220.90 | 2023-09-01 | |
Ambeed | A661783-5g |
S-phenylthioacetate |
934-87-2 | 98% | 5g |
$18.0 | 2024-04-15 | |
Aaron | AR003V3X-25g |
S-Phenyl thioacetate |
934-87-2 | 98% | 25g |
$51.00 | 2025-01-22 | |
1PlusChem | 1P003UVL-5g |
S-Phenyl thioacetate |
934-87-2 | 95% | 5g |
$21.00 | 2025-02-20 | |
Aaron | AR003V3X-10g |
S-Phenyl thioacetate |
934-87-2 | 98% | 10g |
$25.00 | 2025-01-22 |
S-Phenyl thioacetate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Cupric perchlorate ; 1 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Zinc oxide (ZnO) ; 7 min, rt
Referenz
- Convenient and Efficient Synthesis of Thiol Esters using Zinc Oxide as a Heterogeneous and Eco-Friendly CatalystAustralian Journal of Chemistry, 2008, 61(12), 1006-1010,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Aluminum triflate ; 10 s, rt
Referenz
- Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols, and thiophenols under solvent-free conditionsTetrahedron Letters, 2007, 48(22), 3813-3818,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
- Montmorillonite clay catalysis. Part 10. K-10 and KSF-catalyzed acylation of alcohols, phenols, thiols and amines: scope and limitationJournal of the Chemical Society, 1998, (12), 1913-1918,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Bismuth oxychloride ; 5 min, rt
Referenz
- Facile catalyzed acylation of heteroatoms using BiCl3 generated in situ from the procatalyst BiOCl and acetyl chlorideTetrahedron Letters, 2004, 45(36), 6775-6778,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Molybdenum oxide (MoO3) ; 35 min, rt
Referenz
- Alumina-supported MoO3 as a highly efficient and recyclable heterogeneous catalyst for the chemoselective acetylation of alcohols, phenols, amines, and thiols with acetic anhydride under solvent-free conditionsJournal of Molecular Catalysis A: Chemical, 2007, 267(1-2), 108-111,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: 1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, compd. with perchlorate (1:1) ; rt; 0.5 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referenz
- Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substancesRSC Advances, 2017, 7(22), 13653-13667,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Silica ; 3.5 min, heated
Referenz
- Poly-(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'- Tetrabromobenzene-1,3-disulfonamide as Highly Efficient Catalysts, and (Ac2O/SiO2) as a Heterogeneous System for the Acetylation of Alcohols, Amines, and Thiols Under Microwave IrradiationPhosphorus, 2011, 186(2), 213-219,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Substitution reactions of thallous thiophenoxide and thallous phenyl selenide with halogen-bearing substratesJournal of Organic Chemistry, 1980, 45(1), 80-9,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Toluene ; 1 h, rt
Referenz
- A simple and mild acylation of alcohols, phenols, amines, and thiols with a reusable heteropoly acid catalyst (H6P2W18O62·24 H2O)E-Journal of Chemistry, 2008, 5(3), 641-647,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 3 min, rt
Referenz
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydridesJournal of the Iranian Chemical Society, 2009, 6(3), 523-532,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium cyanoborohydride Catalysts: Dichlorobis(triethylphosphine)nickel Solvents: Dimethylformamide
1.2 Reagents: Calcium oxide
1.3 -
1.2 Reagents: Calcium oxide
1.3 -
Referenz
- A facile synthesis of sulfides using S-arylisothiuronium intermediatesChemistry Letters, 1986, (8), 1379-80,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: Perchloric acid (silica supported) Solvents: Diethyl ether , Water ; rt; 72 h, 100 °C
1.2 Solvents: Acetic anhydride ; 5 min, rt
1.2 Solvents: Acetic anhydride ; 5 min, rt
Referenz
- Perchloric acid adsorbed on silica gel as a new, highly efficient, and versatile catalyst for acetylation of phenols, thiols, alcohols, and aminesChemical Communications (Cambridge, 2003, (15), 1896-1897,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Nafion H Solvents: Dichloromethane
Referenz
- General synthetic methods. Part 13. Nafion-H catalyzed acetylation of alcoholsSynlett, 2000, (11), 1652-1654,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Silver triflate ; 10 min, 60 °C
Referenz
- Silver triflate catalyzed acetylation of alcohols, thiols, phenols, and aminesSynthesis, 2011, (10), 1621-1625,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Nickel Solvents: Acetonitrile ; 25 °C; 0.08 h, 25 °C
Referenz
- Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticlesGreen Chemistry Letters and Reviews, 2013, 6(2), 183-188,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h, rt
Referenz
- Solvent-Free Acetylation of Thiols Under Catalysis of MgBr2·OEt2Phosphorus, 2010, 185(11), 2362-2365,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Catalysts: 1,3,2-Benzodithiazole, 1,1,3,3-tetraoxide ; 5 min, rt
Referenz
- o-Benzenedisulfonimide as a soft, efficient, and recyclable catalyst for the acylation of alcohols, phenols, and thiols under solvent-free conditions: advantages and limitationsSynthesis, 2008, (22), 3625-3632,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Catalysts: Perchloric acid (solid supported) , Silica ; 5 min, rt
Referenz
- A process for the acylation of various substrates using a solid support catalyst, India, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ; 2 h, rt
Referenz
- Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free conditionJournal of Organometallic Chemistry, 2010, 695(8), 1182-1188,
S-Phenyl thioacetate Raw materials
S-Phenyl thioacetate Preparation Products
S-Phenyl thioacetate Verwandte Literatur
-
Basudeb Basu,Susmita Paul,Ashis K. Nanda Green Chem. 2010 12 767
-
Chengwei Liu,Michal Szostak Org. Chem. Front. 2021 8 4805
-
Saumen Hajra,Suhas Shivajirao Bhosale,Atanu Hazra Org. Biomol. Chem. 2017 15 9217
-
Fanghui Ma,Jing Qian,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2018 16 439
-
Qiao Ren,Tao Gao,Wenjun Li,Li Wan,Yimin Hu,Yanhong Peng,Shaofa Sun,Liqiang Hu,Minghu Wu,Haibing Guo,Jian Wang New J. Chem. 2015 39 5100
934-87-2 (S-Phenyl thioacetate) Verwandte Produkte
- 831-23-2(Ethanethioic acid,S-2-naphthalenyl ester)
- 1705104-25-1(1-[(4-chlorophenyl)methanesulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)
- 1019127-96-8({1-4-(methylsulfanyl)phenylethyl}(propyl)amine)
- 2089326-93-0(3-Isoquinolinecarboxamide, 6-fluoro-)
- 1805422-17-6(3-(Difluoromethyl)-5-iodo-2-methylpyridine-6-sulfonyl chloride)
- 898435-78-4(N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-phenylethanediamide)
- 2096331-71-2(4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid)
- 1387565-82-3(4-Fluoro-2-(2-methylthiazol-4-yl)phenol)
- 2228132-18-9(2-amino-2-{5-chlorothieno3,2-bpyridin-2-yl}acetic acid)
- 1126635-10-6(5-(2-fluoro-4-methoxyphenyl)furan-2-carbaldehyde)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-87-2)S-Phenyl thioacetate

Reinheit:99%
Menge:100g
Preis ($):161.0